Methyl 3-(3S

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl derivatives often involves multiple steps including oxidation, condensation, and refinement processes. For instance, Methyl 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitro-α-l-galacto-hexopyranoside, a related compound, was synthesized through periodate oxidation of methyl α-l-rhamnopyranoside followed by condensation with methyl nitroacetate. The structure was confirmed through analytical and spectral data, and X-ray diffraction studies (Escribano et al., 1990).

Molecular Structure Analysis

The molecular structure of methyl derivatives is often determined using X-ray diffraction and electron diffraction methods. For example, the molecular structure of gaseous B(CH3)3 was determined using electron diffraction, revealing significant information about bond lengths and angles (Bartell & Carroll, 1965).

Chemical Reactions and Properties

Methyl compounds engage in various chemical reactions, reflecting their chemical properties. For example, the transition metal-free C(sp3)-H bond coupling among three methyl groups was developed, allowing for direct C(sp3)-H bond coupling and affording one C-C bond and one C=C bond under metal-free conditions (Liu et al., 2017).

Physical Properties Analysis

The physical properties of methyl derivatives, such as melting points, boiling points, and solubility, are essential for understanding their behavior in different environments. However, specific studies detailing these aspects for "Methyl 3-(3S)" were not directly found in the provided literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation, are crucial for methyl compounds' applications and handling. For instance, the covalency in highly polar bonds of methylalkalimetal oligomers (CH3M)n shows how the C-M bond becomes longer and weaker from Li to Rb, indicating variations in reactivity and stability across different methyl derivatives (Bickelhaupt, Solà, & Fonseca Guerra, 2006).

Applications De Recherche Scientifique

Destruction of Methyl Bromide : Methyl bromide, a fumigant, is captured and degraded using activated carbon and thiosulfate or electrolysis. This is crucial for mitigating its negative impact on stratospheric ozone depletion (Yang et al., 2015).

Photoionisation of Methyl Iodide : The behavior of methyl iodide under various light sources, including synchrotron radiation and lasers, is examined for both monomers and molecular aggregates (Das et al., 2017).

Photodissociation Dynamics of Methyl Radicals : Investigating the dissociation mechanisms of methyl radicals, this study provides insights into the reaction pathways leading to different photofragments (Poullain et al., 2016).

Histone Methylation : The process of methylation of lysine 4 on histone H3 is explored, offering insights into the structural and functional consequences of this epigenetic signature (Ruthenburg et al., 2007).

C(sp3)–H Methylation : This paper presents a method for methylation of carbon centers adjacent to nitrogen or aryl rings, which is crucial for optimizing small-molecule properties in pharmaceutical research (Vasilopoulos et al., 2021).

Conformational Properties of Silicon-Containing Rings : This study focuses on the conformational properties of 1-methyl-1-silacyclohexane, combining experimental methods and quantum chemical calculations (Arnason et al., 2002).

Biological Methylation of Elements : Biological methylation, an enzymatic process where a methyl group is transferred from one atom to another, is reviewed for less-studied elements and its applications in environmental remediation (Thayer, 2002).

Catalysis and XPS Aspects of Cu–Co Synergism : This paper discusses the catalytic methylation of phenol with methanol and the effects of catalyst composition on the process (Mathew et al., 2002).

Magnetic Trapping of Cold Methyl Radicals : The study demonstrates the trapping of methyl radicals in an anti-Helmholtz magnetic trap, opening up possibilities for studying cold molecules and reactions governed by quantum statistics (Liu et al., 2016).

Discovery of Methyl Group with Bonding Anomaly : This paper reports on a compound with a unique conformation of methyl group bonding, leading to a better understanding of enzymes' stereochemical preferences (Stinson, 1987).

Methyl Group Labeling as an NMR Probe : This research uses methyl group labeling for studying structure and dynamics in protein systems, highlighting its application in studying the proteasome and ClpP protease (Religa et al., 2011).

Green Chemistry Education : The paper discusses an undergraduate project focusing on the use of an ionic liquid as solvent and catalyst for the preparation of 3-(methoxycarbonyl)coumarin, illustrating innovative ideas in chemical research and green chemistry (Verdía et al., 2017).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical and how to handle it safely. An SDS for a related compound, “Methyl (S)-(+)-3-hydroxybutyrate”, was found . It is classified as a combustible liquid and precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

Propriétés

IUPAC Name |

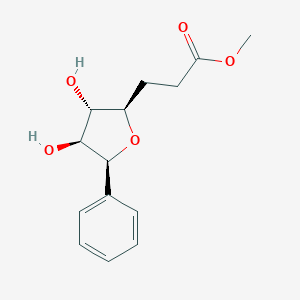

methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDVTXZKYPJLFH-ZZVYKPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)

![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)